
(3,4-Difluoro-2-pivalamidophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Difluoro-2-pivalamidophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-pivalamidophenyl)boronic acid typically involves the introduction of boronic acid functionality to a difluorophenyl precursor. One common method is the borylation of a difluorophenyl halide using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The boronic acid group can undergo various substitution reactions, particularly in the presence of electrophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran, and methanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
科学研究应用
(3,4-Difluoro-2-pivalamidophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (3,4-Difluoro-2-pivalamidophenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product. The presence of fluorine atoms and the pivalamide group can influence the reactivity and selectivity of these reactions.
相似化合物的比较
- (3,4-Difluorophenyl)boronic acid
- (3,4-Difluoro-2-methoxyphenyl)boronic acid
- (3,4-Difluoro-2-aminophenyl)boronic acid
Comparison: (3,4-Difluoro-2-pivalamidophenyl)boronic acid is unique due to the presence of the pivalamide group, which can enhance its stability and reactivity compared to other difluorophenylboronic acids. The fluorine atoms also contribute to its distinct electronic properties, making it a valuable compound in various chemical transformations.
属性
分子式 |
C11H14BF2NO3 |
|---|---|
分子量 |
257.04 g/mol |
IUPAC 名称 |
[2-(2,2-dimethylpropanoylamino)-3,4-difluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BF2NO3/c1-11(2,3)10(16)15-9-6(12(17)18)4-5-7(13)8(9)14/h4-5,17-18H,1-3H3,(H,15,16) |
InChI 键 |
FZTVVMSRKSSXQC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)F)F)NC(=O)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


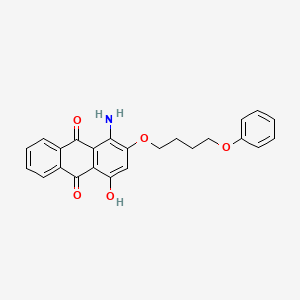
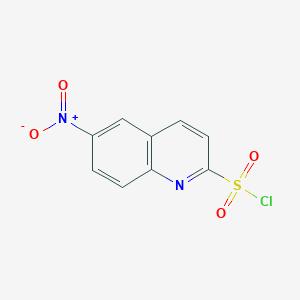
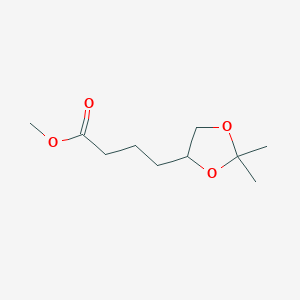
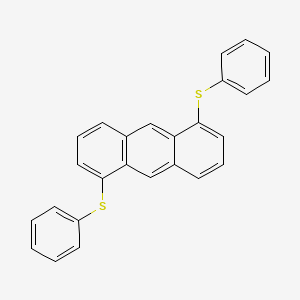
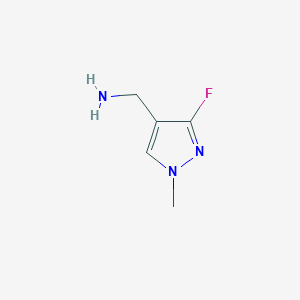
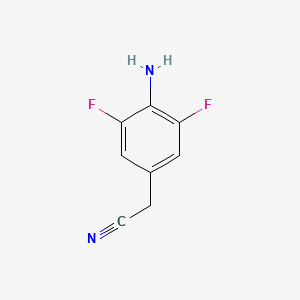
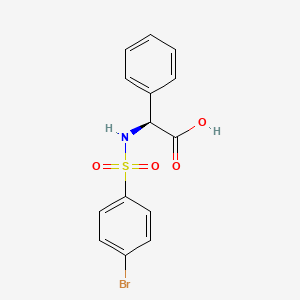

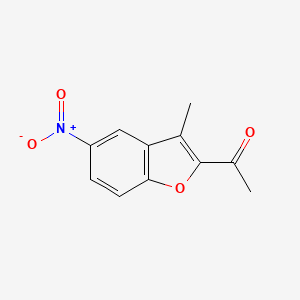
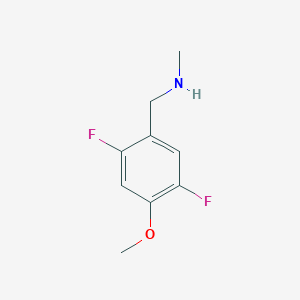
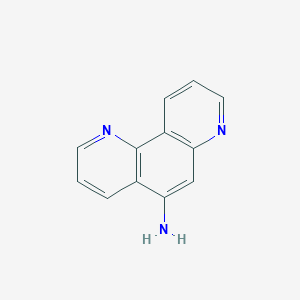
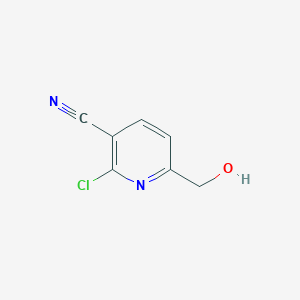
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

